1-Isopropyl-2-nitrobenzene

Description

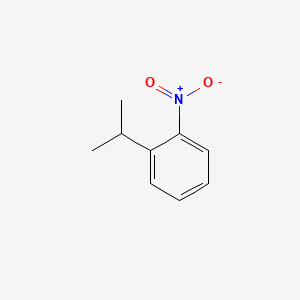

Structure

3D Structure

Properties

IUPAC Name |

1-nitro-2-propan-2-ylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-7(2)8-5-3-4-6-9(8)10(11)12/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSMKYQUHXQAVKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=CC=C1[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80215574 | |

| Record name | o-Nitrocumene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80215574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6526-72-3 | |

| Record name | 1-(1-Methylethyl)-2-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6526-72-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | o-Nitrocumene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006526723 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | o-Nitrocumene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80215574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | o-nitrocumene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.742 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | O-NITROCUMENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/38NGV5BZ8W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Isopropyl-2-nitrobenzene: Synthesis, Properties, and Applications

This guide provides a comprehensive technical overview of 1-isopropyl-2-nitrobenzene (CAS No. 6526-72-3), a significant nitroaromatic compound. Intended for researchers, chemists, and professionals in drug development and chemical synthesis, this document delves into its chemical and physical properties, established synthesis protocols, key reactions, and applications, with a strong emphasis on safety and analytical characterization.

Core Compound Identity and Properties

This compound, also known as 2-nitrocumene, is an organic compound with the molecular formula C₉H₁₁NO₂.[1][2] It consists of a benzene ring substituted with a nitro group (-NO₂) and an adjacent isopropyl group. This unique arrangement of functional groups dictates its chemical reactivity and physical characteristics.

Chemical and Physical Data Summary

A compilation of the key physicochemical properties of this compound is presented in the table below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 6526-72-3 | [1][2] |

| Molecular Formula | C₉H₁₁NO₂ | [1] |

| Molecular Weight | 165.19 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [3] |

| Melting Point | -9.5 °C | |

| Boiling Point | Approx. 182-183 °C | [3] |

| Density | Approx. 1.1 g/cm³ | [3] |

| Solubility | Insoluble in water; soluble in organic solvents like ethanol, ether, and benzene. | [3] |

| Flash Point | Approx. 80 °C | [3] |

Structural Information

-

IUPAC Name: 1-nitro-2-propan-2-ylbenzene[2]

-

SMILES: CC(C)c1ccccc1[O-]

-

InChI Key: BSMKYQUHXQAVKG-UHFFFAOYSA-N

Synthesis of this compound

The primary and most common industrial method for the synthesis of this compound is the nitration of isopropylbenzene (cumene). This electrophilic aromatic substitution reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid.

Reaction Mechanism and Causality

The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺). The isopropyl group on the cumene ring is an ortho-, para-directing activator due to its electron-donating inductive effect and hyperconjugation. This directs the incoming nitronium ion to substitute at the positions ortho and para to the isopropyl group. Careful control of reaction temperature is crucial to influence the regioselectivity and minimize the formation of dinitrated byproducts.

Caption: A typical analytical workflow for the characterization of this compound.

Safety, Handling, and Disposal

This compound is a hazardous chemical and must be handled with appropriate safety precautions.

GHS Classification and Hazards

Based on available data, this compound is classified as:

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed. [2]* Acute Toxicity, Dermal (Category 4): Harmful in contact with skin. [2]* Acute Toxicity, Inhalation (Category 4): Harmful if inhaled. [2] The parent compound, nitrobenzene, is also associated with methemoglobinemia, where the oxygen-carrying capacity of the blood is reduced. [4]Symptoms can include cyanosis, headache, dizziness, and fatigue. While specific data for the isopropyl derivative is limited, it is prudent to assume similar toxicological effects.

Safe Handling and Storage

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection. [3]* Ventilation: Use only in a well-ventilated area or under a chemical fume hood. Do not breathe vapor. [3]* Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. [3]Keep away from heat, sparks, and open flames.

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.

Disposal

Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations. Do not allow the product to enter drains or waterways.

Conclusion

This compound is a key chemical intermediate with significant applications in the synthesis of more complex molecules. A thorough understanding of its properties, synthesis, and reactivity is essential for its effective and safe use in research and development. Adherence to strict safety protocols is paramount when handling this and other nitroaromatic compounds.

References

-

1-Isopropyl-2-nitro-benzene - ChemBK. (n.d.). Retrieved from [Link]

-

o-Nitrocumene | C9H11NO2 | CID 81013 - PubChem. (n.d.). Retrieved from [Link]

-

2-Nitrocumene. (n.d.). In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

-

Nitrobenzene | EPA. (n.d.). Retrieved from [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 1-Isopropyl-2-nitrobenzene

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of synthetic chemistry and materials science, a profound understanding of a compound's fundamental characteristics is the bedrock of innovation and safe practice. This guide is dedicated to the comprehensive exploration of 1-Isopropyl-2-nitrobenzene, a molecule with significant potential as a synthetic intermediate. Our objective is to provide a detailed, scientifically rigorous resource that moves beyond a simple recitation of data. By elucidating the causality behind its properties and the experimental methodologies used for their determination, we aim to empower researchers with the knowledge necessary for its effective and safe application. This document is structured to be a self-validating system of information, grounded in authoritative references to ensure the highest level of scientific integrity.

Molecular Identity and Structural Elucidation

This compound, also known as 2-nitrocumene, is an aromatic organic compound.[1] Its molecular structure, consisting of a benzene ring substituted with an isopropyl group and a nitro group at the ortho position, is fundamental to its chemical behavior and physical properties.[1]

Key Identifiers:

The spatial arrangement of the bulky isopropyl group adjacent to the polar nitro group introduces steric hindrance and electronic effects that significantly influence the molecule's reactivity and intermolecular interactions.

Diagram: Molecular Structure of this compound

Caption: Nitration of cumene to yield isomeric nitro-isopropylbenzenes.

Reactivity

The chemical reactivity of this compound is governed by its functional groups:

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group (-NH₂) to form 2-isopropylaniline, a valuable synthetic intermediate. [1][3]This transformation is typically achieved using reducing agents such as hydrogen gas with a metal catalyst (e.g., palladium or platinum). [1]* Electrophilic Aromatic Substitution: The electron-donating isopropyl group and the electron-withdrawing nitro group influence the position of further electrophilic substitution on the aromatic ring. [1]* Nucleophilic Aromatic Substitution: The nitro group can act as a leaving group in nucleophilic aromatic substitution reactions under specific conditions. [1]

Experimental Protocols

Determination of Boiling Point by Distillation

Causality: The boiling point is a fundamental physical constant that reflects the strength of intermolecular forces. An accurate determination is crucial for purification by distillation and for assessing purity.

Step-by-Step Methodology:

-

Apparatus Setup: Assemble a simple distillation apparatus consisting of a round-bottom flask, a distillation head with a thermometer adapter, a condenser, and a receiving flask. Ensure all glassware is clean and dry.

-

Sample and Boiling Chips: Place a sample of this compound in the distillation flask along with a few boiling chips to ensure smooth boiling.

-

Heating: Gently heat the flask using a heating mantle.

-

Equilibrium and Temperature Reading: As the liquid boils and the vapor rises, the thermometer bulb should be positioned so that it is level with the side arm of the distillation head. Record the temperature at which the vapor and liquid are in equilibrium, indicated by a stable temperature reading as the distillate is collected.

-

Pressure Correction: Record the atmospheric pressure. If it deviates from 760 mmHg, apply a correction to determine the normal boiling point.

Structural Confirmation by ¹H NMR Spectroscopy

Causality: Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule, allowing for unambiguous structural confirmation.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve a small amount of this compound in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer and shim the magnetic field to achieve homogeneity.

-

Data Acquisition: Acquire the ¹H NMR spectrum.

-

Spectral Analysis:

-

Chemical Shift (δ): Analyze the positions of the signals. Expect aromatic protons to appear in the downfield region (typically δ 7-8 ppm) and the isopropyl protons to be in the upfield region.

-

Integration: The relative areas under the peaks will correspond to the number of protons of each type.

-

Splitting Patterns (Multiplicity): The splitting of signals will provide information about neighboring protons. The methyl protons of the isopropyl group should appear as a doublet, and the methine proton as a septet.

-

Safety and Handling

This compound is classified as a hazardous chemical and requires careful handling.

-

Hazards: It is harmful if swallowed, in contact with skin, or if inhaled. [2][3][8]It can cause skin and eye irritation. [9][10]* Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection. [2]* Handling: Use only in a well-ventilated area, such as a fume hood. [11][12]Avoid breathing vapor. [2]* Storage: Store in a sealed container in a dry, room-temperature environment. [3]* In case of exposure:

Applications in Research and Development

The primary application of this compound is as an intermediate in organic synthesis. [1][3]Its utility stems from the reactivity of the nitro group, which can be transformed into other functional groups, making it a versatile building block for the synthesis of pharmaceuticals, agrochemicals, and other complex organic molecules. [1][3]

References

-

ChemBK. (2024, April 9). 1-Isopropyl-2-nitro-benzene. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 2-Nitrocumene (CAS 6526-72-3). Retrieved from [Link]

-

ChemWhat. (n.d.). 1-ISOPROPYL-4-NITROBENZENE CAS#: 1817-47-6. Retrieved from [Link]

-

Cheméo. (n.d.). 2-Nitrocumene. Retrieved from [Link]

-

Dr. Tania CS. (2024, February 28). synthesis of 1-nitro-2-propylbenzene. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). o-Nitrocumene | C9H11NO2 | CID 81013. Retrieved from [Link]

-

NIST. (n.d.). 2-Nitrocumene. Retrieved from [Link]

-

J-GLOBAL. (n.d.). This compound | Chemical Substance Information. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Isopropylnitrobenzene | C9H11NO2 | CID 15749. Retrieved from [Link]

Sources

- 1. Buy this compound | 6526-72-3 [smolecule.com]

- 2. chembk.com [chembk.com]

- 3. This compound|CAS 6526-72-3|Supplier [benchchem.com]

- 4. Nitrocumene | 6526-72-3 [chemnet.com]

- 5. 6526-72-3 CAS MSDS (2-NITROCUMENE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. chemeo.com [chemeo.com]

- 7. 2-Nitrocumene (CAS 6526-72-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. o-Nitrocumene | C9H11NO2 | CID 81013 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Page loading... [guidechem.com]

- 10. 4-Isopropylnitrobenzene | C9H11NO2 | CID 15749 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. chemicalbook.com [chemicalbook.com]

- 12. file.medchemexpress.com [file.medchemexpress.com]

- 13. datasheets.scbt.com [datasheets.scbt.com]

1-Isopropyl-2-nitrobenzene spectral data (¹H NMR, ¹³C NMR, IR, Mass Spec)

An In-depth Technical Guide to the Spectroscopic Characterization of 1-Isopropyl-2-nitrobenzene

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the spectral data for this compound (CAS 6526-72-3), also known as o-nitrocumene. As a key intermediate in organic synthesis, particularly for the production of 2-isopropylaniline, a thorough understanding of its structural verification via modern spectroscopic techniques is paramount for researchers and professionals in drug development and chemical manufacturing.[1] This document moves beyond a simple presentation of data, offering insights into the causal relationships between molecular structure and spectral output, grounded in established scientific principles.

Molecular Structure and Analytical Rationale

The unequivocal identification of a chemical entity is the foundation of all subsequent research and development. For this compound, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides a self-validating system for structural confirmation. Each technique offers a unique and complementary perspective on the molecule's atomic and electronic framework.

To facilitate a clear discussion of the spectral data, the following atom numbering scheme will be used.

Caption: Atom numbering scheme for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the definitive method for elucidating the carbon-hydrogen framework of an organic molecule.[1] By analyzing the chemical environment of ¹H and ¹³C nuclei, we can map the connectivity and spatial relationships of atoms within the molecule.

¹H NMR Spectroscopy: Mapping the Proton Environment

The ¹H NMR spectrum provides detailed information about the number, type, and connectivity of protons. The electron-withdrawing nature of the nitro group and the steric influence of the bulky isopropyl group create a distinct and predictable pattern for the aromatic protons.

Experimental Protocol: ¹H NMR Acquisition

-

Sample Preparation: A solution of this compound (~5-10 mg) is prepared in an appropriate deuterated solvent (~0.6 mL), such as chloroform-d (CDCl₃) or carbon tetrachloride (CCl₄), in a standard 5 mm NMR tube. The choice of solvent is critical; CCl₄ was used for the reference spectrum as it lacks proton signals that could interfere with the analysis.[2]

-

Instrumentation: The spectrum is acquired on a high-resolution NMR spectrometer, for instance, a 300 MHz instrument.[3]

-

Acquisition Parameters: Standard acquisition parameters are employed, including a 90° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Data Processing: The resulting Free Induction Decay (FID) is processed with a Fourier transform, followed by phase and baseline correction, to yield the final spectrum. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.

Data Interpretation and Discussion

The ¹H NMR spectrum is characterized by signals from the isopropyl group and the four protons on the substituted benzene ring.

| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H8, H9 (2 x CH₃) | ~1.25 | Doublet (d) | ~6.9 | 6H |

| H7 (CH) | ~3.20 | Septet (sept) | ~6.9 | 1H |

| Aromatic Protons | ~7.30 - 7.80 | Multiplet (m) | - | 4H |

Source: Data synthesized from typical values for similar structures, referenced against the Spectral Database for Organic Compounds (SDBS).[4][5][6]

-

Isopropyl Protons: The six methyl protons (H8, H9) are equivalent and appear as a doublet around 1.25 ppm. They are split by the single methine proton (H7), resulting in the doublet multiplicity (n+1 rule, where n=1). Conversely, the methine proton (H7) is split by the six equivalent methyl protons, leading to a septet around 3.20 ppm (n+1 rule, where n=6). The shared coupling constant of ~6.9 Hz confirms their connectivity.

-

Aromatic Protons: The four aromatic protons appear as a complex multiplet between 7.30 and 7.80 ppm. The ortho- and para-positions relative to the strongly electron-withdrawing nitro group are expected to be the most deshielded (shifted downfield). The proton ortho to the nitro group (H3) and the proton ortho to the isopropyl group (H6) experience different electronic and steric environments, leading to overlapping signals that are difficult to resolve into simple first-order patterns at 300 MHz.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

The ¹³C NMR spectrum reveals each unique carbon atom in the molecule, providing direct evidence of the carbon framework.

Experimental Protocol: ¹³C NMR Acquisition

The protocol is similar to that for ¹H NMR, with key differences in acquisition parameters to account for the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

-

Instrumentation: A spectrometer equipped with a broadband probe is used.

-

Acquisition Mode: A proton-decoupled experiment (e.g., {¹H} ¹³C) is standard. This collapses all C-H coupling, resulting in a single sharp peak for each unique carbon, which simplifies the spectrum and enhances the signal-to-noise ratio.

-

Parameters: A larger number of scans is typically required compared to ¹H NMR.

Data Interpretation and Discussion

The spectrum shows nine distinct carbon signals, corresponding to the nine carbon atoms in the molecule.

| Signal Assignment | Chemical Shift (δ, ppm) |

| C8, C9 (CH₃) | ~23.5 |

| C7 (CH) | ~29.0 |

| Aromatic CHs | ~124.0 - 134.0 |

| C1 (C-ipso, alkyl) | ~146.0 |

| C2 (C-ipso, nitro) | ~149.0 |

Source: Data synthesized from typical values for similar structures, referenced against the Spectral Database for Organic Compounds (SDBS) and compared with nitrobenzene data.[4][7]

-

Aliphatic Carbons: The two equivalent methyl carbons (C8, C9) appear as a single peak around 23.5 ppm, while the methine carbon (C7) is found slightly further downfield at ~29.0 ppm.

-

Aromatic Carbons: The chemical shifts of the aromatic carbons are heavily influenced by the substituents. The two ipso-carbons (C1 and C2), directly attached to the substituents, are the most downfield. The carbon bearing the nitro group (C2) is typically found around 149.0 ppm, while the carbon attached to the isopropyl group (C1) is around 146.0 ppm. The remaining four aromatic CH carbons appear in the typical aromatic region of ~124.0 to 134.0 ppm. The electron-withdrawing nitro group causes a significant downfield shift for the carbons ortho and para to it.[8]

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups by measuring the absorption of infrared radiation corresponding to molecular vibrations. For this compound, the most prominent features are the characteristic stretches of the nitro group.

Experimental Protocol: FT-IR Acquisition

-

Sample Preparation: As this compound is a liquid at room temperature, the simplest and most common method is to prepare a thin liquid film. A single drop of the neat liquid is placed between two salt plates (e.g., NaCl or KBr). Alternatively, a solution in a solvent like CCl₄ can be used in a liquid cell, as was done for the reference spectrum.[2]

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.

-

Data Acquisition: A background spectrum of the clean salt plates (or the solvent-filled cell) is recorded first. The sample is then scanned, and the instrument's software automatically subtracts the background to produce the final absorbance or transmittance spectrum, typically over a range of 4000-400 cm⁻¹.

Data Interpretation and Discussion

The IR spectrum provides clear evidence for the key functional groups present.

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| ~3100-3000 | Aromatic C-H stretch | Medium |

| ~2970-2870 | Aliphatic C-H stretch (isopropyl) | Medium-Strong |

| ~1525 | N-O asymmetric stretch | Very Strong |

| ~1465 | C-H bend (isopropyl) | Medium |

| ~1350 | N-O symmetric stretch | Strong |

| ~750-850 | C-H out-of-plane bend (aromatic) | Strong |

Source: Data adapted from the NIST Chemistry WebBook and general IR correlation tables.[2][9]

The most diagnostic peaks in the spectrum are the two strong absorptions corresponding to the nitro group. The asymmetrical N-O stretch appears as a very strong band around 1525 cm⁻¹, and the symmetrical N-O stretch appears as a strong band around 1350 cm⁻¹.[9] The presence of these two intense bands is definitive evidence for the nitro functional group. Additional bands confirm the presence of the aromatic ring (C-H stretch > 3000 cm⁻¹) and the isopropyl group (aliphatic C-H stretch < 3000 cm⁻¹).

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of the compound and offers valuable structural information based on its fragmentation pattern under specific ionization conditions.

Experimental Protocol: Electron Ionization (EI-MS) Acquisition

-

Sample Introduction: A minute amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).

-

Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This process, known as Electron Ionization (EI), ejects an electron from the molecule to form a radical cation, known as the molecular ion (M⁺•).

-

Mass Analysis: The newly formed ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and the resulting data is plotted as a mass spectrum, showing the relative abundance of each ion.

Data Interpretation and Discussion

The EI mass spectrum provides a unique fingerprint of the molecule.

| m/z (Mass/Charge) | Proposed Ion/Fragment | Relative Abundance |

| 165 | [M]⁺• (Molecular Ion) | Moderate |

| 150 | [M - CH₃]⁺ | Base Peak (100%) |

| 119 | [M - NO₂]⁺ | Moderate |

| 91 | [C₇H₇]⁺ (Tropylium ion) | Moderate |

Source: Data adapted from the NIST Chemistry WebBook.[10]

-

Molecular Ion: The peak at m/z 165 corresponds to the molecular weight of C₉H₁₁NO₂ (165.19 g/mol ), confirming the molecular formula.[11]

-

Base Peak: The most abundant ion in the spectrum (the base peak) is at m/z 150. This corresponds to the loss of a methyl radical (•CH₃, 15 Da) from the molecular ion. This is a very favorable fragmentation, as the loss of a methyl group from the isopropyl substituent leads to a stable secondary carbocation that is further stabilized by the benzene ring.

-

Key Fragments: Another significant peak is observed at m/z 119, resulting from the loss of a nitro radical (•NO₂, 46 Da) from the molecular ion. The peak at m/z 91 is a common fragment in alkylbenzene spectra, corresponding to the highly stable tropylium ion.

The primary fragmentation pathway can be visualized as follows:

Sources

- 1. This compound|CAS 6526-72-3|Supplier [benchchem.com]

- 2. 2-Nitrocumene [webbook.nist.gov]

- 3. hmdb.ca [hmdb.ca]

- 4. Spectral Database for Organic Compounds - Wikipedia [en.wikipedia.org]

- 5. Spectral Database for Organic Compounds | re3data.org [re3data.org]

- 6. Bioregistry - Spectral Database for Organic Compounds [bioregistry.io]

- 7. Nitrobenzene(98-95-3) 13C NMR spectrum [chemicalbook.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. 2-Nitrocumene [webbook.nist.gov]

- 11. chemscene.com [chemscene.com]

An In-Depth Technical Guide to the Synthesis of 1-Isopropyl-2-nitrobenzene from Cumene

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-isopropyl-2-nitrobenzene, a valuable chemical intermediate, starting from cumene (isopropylbenzene). The synthesis of this specific ortho-isomer is challenging due to the inherent regioselectivity of electrophilic aromatic substitution on alkylbenzenes, which predominantly favors the para-substituted product. This document details the mechanistic underpinnings of cumene nitration, explains the causality behind the experimental outcomes, and presents a robust protocol for the synthesis of the isomeric mixture. Critically, this guide focuses on the subsequent high-fidelity separation of the desired this compound from the reaction mixture, a crucial step for its utilization in further synthetic applications, such as the production of 2-isopropylaniline. Detailed experimental procedures, analytical characterization methods, and essential safety protocols are provided for researchers, scientists, and professionals in drug development and chemical synthesis.

Introduction: The Challenge of Ortho-Isomer Synthesis

This compound (also known as o-nitrocumene or 2-nitrocumene) is an important building block in organic synthesis.[1][2] Its primary utility lies in its role as a precursor to 2-isopropylaniline (o-cumidine), an intermediate in the manufacturing of pharmaceuticals, agrochemicals, and dyes.[3] The synthesis of this compound is typically achieved through the electrophilic aromatic nitration of cumene.[4] However, this reaction presents a classic regioselectivity challenge. The isopropyl group is an activating, ortho, para-directing substituent.[5][6] Consequently, the nitration of cumene yields a mixture of isomers, with the para (4-nitro) and ortho (2-nitro) products predominating, alongside a small amount of the meta (3-nitro) isomer.[7]

The bulky nature of the isopropyl group sterically hinders the approach of the electrophile (the nitronium ion, NO₂⁺) to the adjacent ortho positions.[8][9] This steric hindrance results in the para-isomer being the major product. A typical industrial nitration of cumene yields approximately 24-28% o-nitrocumene and 68% p-nitrocumene.[7] Therefore, the core of this technical guide is not only the synthesis of the isomeric mixture but, more importantly, the effective separation and purification of the desired this compound.

Mechanistic Insights: Controlling Regioselectivity

The nitration of cumene proceeds via the classical electrophilic aromatic substitution (EAS) mechanism. The reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺) in situ.[7]

Generation of the Electrophile

The reaction begins with the protonation of nitric acid by the stronger acid, sulfuric acid, followed by the loss of a water molecule to form the nitronium ion.

}

Figure 1: Generation of the Nitronium Ion.

Electrophilic Attack and the Role of the Isopropyl Group

The electron-donating nature of the isopropyl group (via inductive effect and hyperconjugation) increases the electron density of the benzene ring, making it more nucleophilic and thus activating it towards electrophilic attack. This activation is most pronounced at the ortho and para positions. The attack by the π-system of the cumene ring on the nitronium ion forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

}

Figure 2: Electrophilic Aromatic Substitution Mechanism.

While both ortho and para attacks are electronically favored, the outcome is largely dictated by sterics. The isopropyl group is significantly larger than a methyl group, and this bulkiness creates steric hindrance, impeding the approach of the nitronium ion to the ortho positions. The para position, being remote from the isopropyl group, is much more accessible. This results in a higher yield of the para-isomer.

Synthesis of Isomeric Nitrocumene Mixture

The following protocol describes a standard laboratory-scale procedure for the nitration of cumene. This procedure is a self-validating system; careful control of the reaction temperature is paramount to prevent over-nitration (formation of dinitrocumenes) and to ensure safety.

Reagents and Equipment

| Reagent/Equipment | Specification |

| Cumene (Isopropylbenzene) | Reagent grade, ≥99% |

| Concentrated Nitric Acid | 68-70% (w/w) |

| Concentrated Sulfuric Acid | 95-98% (w/w) |

| Dichloromethane (DCM) | Reagent grade |

| Saturated Sodium Bicarbonate | Aqueous solution |

| Anhydrous Magnesium Sulfate | For drying |

| Three-neck round-bottom flask | 250 mL |

| Dropping funnel | 100 mL |

| Magnetic stirrer and stir bar | |

| Ice-water bath | |

| Thermometer | |

| Separatory funnel | 500 mL |

| Rotary evaporator |

Experimental Protocol

-

Preparation of Nitrating Mixture: In a 100 mL beaker cooled in an ice-water bath, carefully and slowly add 25 mL of concentrated sulfuric acid. While stirring, slowly add 25 mL of concentrated nitric acid. Maintain the temperature of the mixture below 10 °C. This "mixed acid" should be prepared fresh and used with extreme caution.

-

Reaction Setup: In a 250 mL three-neck flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel, dissolve 25 g (approx. 29 mL) of cumene in 50 mL of dichloromethane.

-

Nitration Reaction: Cool the cumene solution to 0-5 °C using an ice-water bath. Begin the slow, dropwise addition of the cold nitrating mixture from the dropping funnel to the stirred cumene solution. Crucially, the internal reaction temperature must be maintained between 0-10 °C throughout the addition. The addition should take approximately 60-90 minutes.

-

Reaction Completion: After the addition is complete, continue stirring the mixture at 5-10 °C for an additional 2 hours to ensure the reaction goes to completion.

-

Work-up: Carefully pour the reaction mixture into a beaker containing 200 g of crushed ice and 100 mL of cold water. Transfer the mixture to a 500 mL separatory funnel.

-

Extraction and Neutralization: Separate the organic layer (DCM). Wash the organic layer sequentially with 100 mL of cold water, twice with 100 mL of saturated sodium bicarbonate solution (caution: CO₂ evolution), and finally with 100 mL of brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the dichloromethane using a rotary evaporator. The resulting product is a yellowish oil containing a mixture of nitrocumene isomers.

Expected Outcome

This procedure typically results in a high conversion of cumene (>95%) and yields a mixture of mononitrated products.

| Isomer | Typical Yield (%) |

| 1-Isopropyl-4-nitrobenzene (p-isomer) | 65 - 70% |

| This compound (o-isomer) | 24 - 28% |

| 1-Isopropyl-3-nitrobenzene (m-isomer) | 1 - 2% |

| Dinitro- and other byproducts | < 5% |

| Table 1: Typical Isomer Distribution in Cumene Nitration.[7] |

Isomer Separation: Isolating this compound

As direct synthesis of pure this compound is not feasible under standard conditions, an efficient separation of the isomeric mixture is the most critical step. The choice of separation technique depends on the scale of the operation and the required purity. Industrial separations often rely on fractional distillation, while chromatographic methods offer higher purity for laboratory and pharmaceutical applications.[5][10]

}

Figure 3: General Workflow for Isomer Separation.

Fractional Vacuum Distillation

The boiling points of the ortho and para isomers of nitrocumene are different, which allows for their separation by fractional distillation. However, the boiling points are relatively high, and the compounds can be thermally sensitive, necessitating distillation under reduced pressure (vacuum distillation) to prevent decomposition.[11] The boiling point of p-nitrocumene is approximately 106-107 °C at 11 mm Hg.[12] The ortho-isomer is expected to have a slightly lower boiling point.

Protocol for Fractional Vacuum Distillation:

-

Apparatus Setup: Assemble a fractional distillation apparatus equipped with a Vigreux or packed column (for high efficiency), a vacuum-adapter, a collection flask, and a suitable vacuum pump with a pressure gauge. Ensure all glass joints are properly sealed.

-

Distillation: Place the crude nitrocumene mixture in the distillation flask. Begin heating the flask gently while slowly reducing the pressure.

-

Fraction Collection: Collect the fractions based on the boiling point at the measured pressure. The first fraction will be enriched in the lower-boiling this compound. The temperature at the still head will then rise, indicating the distillation of the higher-boiling 1-isopropyl-4-nitrobenzene.

-

Analysis: Analyze each fraction by GC-MS or ¹H NMR to determine its composition and purity. Multiple distillations may be required to achieve high purity.

| Parameter | Value | Rationale |

| Pressure | 10-15 mmHg | Lowers boiling points to prevent thermal decomposition. |

| Fraction 1 (o-isomer) | ~95-105 °C | Corresponds to the boiling point of this compound. |

| Fraction 2 (p-isomer) | ~105-115 °C | Corresponds to the boiling point of 1-isopropyl-4-nitrobenzene. |

| Column Type | Vigreux or packed | Provides multiple theoretical plates for efficient separation. |

| Table 2: Representative Parameters for Fractional Vacuum Distillation. |

Preparative Chromatography

For obtaining highly pure this compound, preparative high-performance liquid chromatography (HPLC) or centrifugal partition chromatography (CPC) are superior methods.[2][13] These techniques separate compounds based on their differential partitioning between a stationary phase and a mobile phase.

General Protocol for Preparative HPLC:

-

Method Development: Develop an analytical HPLC method using a suitable column (e.g., reversed-phase C18) and mobile phase (e.g., acetonitrile/water gradient) to achieve baseline separation of the isomers.

-

Scale-Up: Scale up the analytical method to a preparative column with the same stationary phase.

-

Purification: Inject the crude nitrocumene mixture onto the preparative column and collect the eluent in fractions.

-

Fraction Analysis: Analyze the collected fractions to identify those containing the pure this compound.

-

Solvent Removal: Combine the pure fractions and remove the solvent to yield the final product.

Analytical Characterization

The identity and purity of the synthesized this compound must be confirmed using modern analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR spectroscopy are powerful tools for distinguishing between the ortho and para isomers.[14][15] The aromatic region of the ¹H NMR spectrum is particularly diagnostic. For this compound, the protons on the aromatic ring will show a more complex splitting pattern compared to the more symmetric pattern of the para-isomer.

| Nucleus | This compound (ortho) | 1-Isopropyl-4-nitrobenzene (para) |

| ¹H NMR | Complex multiplets in the aromatic region | Two distinct doublets in the aromatic region |

| ¹³C NMR | 6 unique aromatic carbon signals | 4 unique aromatic carbon signals |

| Table 3: Expected NMR Spectral Features for Nitrocumene Isomers. |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an excellent method for determining the isomeric ratio in the crude product and for assessing the purity of the final fractions.[16][17] The isomers will have different retention times on a standard GC column, and their mass spectra will show a characteristic molecular ion peak (m/z = 165.19) and fragmentation pattern.

Safety and Handling

Nitration reactions are highly energetic and must be performed with extreme caution.[4]

-

Corrosive Reagents: Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents. They can cause severe burns upon contact. Always handle them in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.[3]

-

Exothermic Reaction: The nitration reaction is highly exothermic. Strict temperature control is essential to prevent a runaway reaction, which could lead to an explosion. Always use an efficient cooling bath and add the nitrating mixture slowly.

-

Waste Disposal: The acidic waste generated must be neutralized carefully before disposal according to institutional guidelines.

Conclusion and Future Perspectives

The synthesis of this compound from cumene is a process dominated by the challenges of regioselectivity. While the initial nitration step is straightforward, obtaining the pure ortho-isomer necessitates a robust and efficient separation strategy. Fractional vacuum distillation offers a viable method for larger scales, whereas preparative chromatography provides the highest purity required for pharmaceutical and fine chemical applications. Understanding the interplay of electronic and steric effects is key to rationalizing the product distribution and designing effective purification protocols. Future research may focus on developing novel catalytic systems that could enhance ortho-selectivity, thereby reducing the reliance on energy-intensive separation processes and aligning the synthesis with the principles of green chemistry.

References

- Filo. (2025). Justify why the ortho/para ratio in nitration of toluene is not 1:1...

- A better separation process for xylene isomers. (n.d.). Chemical Industry Journal.

- Chemistry LibreTexts. (2023). 16.

- Quora. (2015).

- NurdRage. (2016). Separation of chlorotoluene isomers (para and ortho) 2nd step in making Pyrimethamine. YouTube.

- National Research Council. (1998). Separation Technologies for the Industries of the Future.

- Chemistry Stack Exchange. (2017). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments.

- ResearchGate. (n.d.).

- IJCRT.org. (n.d.). STUDY AND SELECTION OF THE PROCESS FOR PRODUCTION OF P-CUMIDINE.

- Smolecule. (n.d.). Buy this compound | 6526-72-3.

- BenchChem. (n.d.). This compound | CAS 6526-72-3.

- PubChem. (n.d.). o-Nitrocumene | C9H11NO2 | CID 81013.

- Wikipedia. (n.d.).

- J-GLOBAL. (n.d.).

- IJCRT.org. (n.d.). STUDY AND SELECTION OF THE PROCESS FOR PRODUCTION OF P-CUMIDINE.

- BenchChem. (n.d.). This compound | CAS 6526-72-3.

- Springer Nature Experiments. (n.d.).

- University of Rochester, Department of Chemistry. (n.d.).

- Rotachrom Technologies. (2024).

- Agilent. (n.d.).

- Reddit. (2021).

- SIELC Technologies. (n.d.). Separation of p-Nitrocumene on Newcrom R1 HPLC column.

- Google Patents. (n.d.). NL9202248A - Process for separating the ortho and para isomer of hydroxymandelic acid or ...

- Reddit. (2024).

- Agilent. (n.d.).

- University of Rochester, Department of Chemistry. (n.d.).

- J-GLOBAL. (n.d.).

- Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC.

- ChemBK. (n.d.). 1-Isopropyl-2-nitro-benzene.

- PubMed. (2024). Determination of nitrobenzene potential genotoxic impurities in nifedipine with GC-MS.

- Smolecule. (n.d.). Buy this compound | 6526-72-3.

- Scribd. (n.d.). Regioselective Nitration of Cumene To 4-Nitro Cumene Using Nitric | PDF.

- PubMed. (n.d.).

- CymitQuimica. (n.d.). CAS 1817-47-6: 1-Isopropyl-4-nitrobenzene.

- Google Patents. (n.d.).

- NIH. (n.d.).

- ResearchGate. (n.d.).

- ResearchGate. (n.d.). (PDF)

- BenchChem. (n.d.).

Sources

- 1. This compound|CAS 6526-72-3|Supplier [benchchem.com]

- 2. warwick.ac.uk [warwick.ac.uk]

- 3. chembk.com [chembk.com]

- 4. Buy this compound | 6526-72-3 [smolecule.com]

- 5. A better separation process for xylene isomers - Chemical Industry Journal [chemicalindustryjournal.co.uk]

- 6. vurup.sk [vurup.sk]

- 7. ijcrt.org [ijcrt.org]

- 8. NL9202248A - Process for separating the ortho and para isomer of hydroxymandelic acid or a salt thereof, the ortho and para isomer of hydroxymandelic acid obtained by this method, and the use of the ortho isomer in the preparation of EDDHA. - Google Patents [patents.google.com]

- 9. quora.com [quora.com]

- 10. nationalacademies.org [nationalacademies.org]

- 11. reddit.com [reddit.com]

- 12. CAS 1817-47-6: 1-Isopropyl-4-nitrobenzene | CymitQuimica [cymitquimica.com]

- 13. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 15. researchgate.net [researchgate.net]

- 16. Determination of nitrobenzene potential genotoxic impurities in nifedipine with GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Distinguishing drug isomers in the forensic laboratory: GC-VUV in addition to GC-MS for orthogonal selectivity and the use of library match scores as a new source of information - PubMed [pubmed.ncbi.nlm.nih.gov]

Mechanism of nitration of isopropylbenzene to form 1-Isopropyl-2-nitrobenzene

An In-Depth Technical Guide to the Nitration of Isopropylbenzene: Mechanism and Regioselectivity in the Formation of 1-Isopropyl-2-nitrobenzene

Introduction

The nitration of aromatic compounds is a cornerstone of electrophilic aromatic substitution (EAS), a fundamental class of reactions in organic synthesis. This process, involving the introduction of a nitro group (-NO₂) onto an aromatic ring, serves as a critical step in the synthesis of numerous pharmaceuticals, agrochemicals, and industrial intermediates. Isopropylbenzene, commonly known as cumene, presents a classic case study for understanding the interplay of electronic and steric effects that govern the regiochemical outcome of EAS reactions.

This guide provides a comprehensive examination of the mechanism behind the nitration of isopropylbenzene. It is designed for researchers, scientists, and drug development professionals, offering not just a description of the reaction pathway but also a causal explanation for the observed product distribution, with a particular focus on the formation of the ortho-isomer, this compound, alongside its para counterpart.

Part 1: The Core Reaction Mechanism

The nitration of isopropylbenzene proceeds through a well-established three-step electrophilic aromatic substitution mechanism. The reaction typically employs a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄), often referred to as "mixed acid."

Step 1: Generation of the Electrophile: The Nitronium Ion

The reaction is initiated by the formation of a potent electrophile, the nitronium ion (NO₂⁺). In the highly acidic environment, nitric acid acts as a base and is protonated by the stronger sulfuric acid. This protonated intermediate subsequently loses a molecule of water to generate the linear and highly electrophilic nitronium ion.[1][2][3]

Reaction: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

The role of sulfuric acid is therefore catalytic; it facilitates the creation of the nitronium ion, which is the species that directly engages with the aromatic ring.[1]

Step 2: Electrophilic Attack and Formation of the Arenium Ion Intermediate

The electron-rich π-system of the isopropylbenzene ring acts as a nucleophile, attacking the electrophilic nitronium ion. This attack disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation known as an arenium ion or sigma (σ) complex.[3][4] This step is the rate-determining step of the reaction.[3]

Step 3: Deprotonation and Restoration of Aromaticity

In the final step, a weak base in the reaction medium, such as a water molecule or the bisulfate ion (HSO₄⁻), abstracts a proton from the sp³-hybridized carbon atom of the arenium ion (the one bonded to the new nitro group).[2][3] This restores the stable aromatic π-system and yields the final mononitrated isopropylbenzene product.

Part 2: Unraveling the Regioselectivity

The substitution of a hydrogen atom on the benzene ring is not random. The existing isopropyl substituent dictates the position of the incoming nitro group. The isopropyl group is classified as an activating, ortho-, para- directing group, a behavior governed by a combination of electronic and steric factors.

Electronic Effects: The Directing Influence

The isopropyl group is an alkyl group, which donates electron density to the aromatic ring through an inductive effect and hyperconjugation. This electron donation enriches the ring, making it more nucleophilic and thus more reactive towards electrophiles than benzene itself (activating effect).

More importantly, this electron donation preferentially stabilizes the arenium ion intermediates formed from attack at the ortho and para positions. As shown in Figure 2, the resonance structures for ortho and para attack include a contributor where the positive charge is located on the carbon atom directly attached to the isopropyl group. This tertiary carbocation is significantly stabilized by the electron-donating isopropyl group. In contrast, the intermediate from meta attack does not have such a stabilized resonance contributor.[5] Consequently, the activation energies for the formation of the ortho and para intermediates are lower, and these pathways are kinetically favored.

Steric Effects: The Deciding Factor in Product Ratio

While electronic effects permit substitution at two ortho positions and one para position, the product distribution is not statistical. The isopropyl group is sterically bulky. This bulkiness creates significant steric hindrance at the adjacent ortho positions, impeding the approach of the incoming nitronium ion.[6][7][8] The para position, being remote from the isopropyl group, is far more accessible.[5][6]

This steric clash is the primary reason why the para-isomer (1-isopropyl-4-nitrobenzene) is the major product.[7] However, the electronic stabilization at the ortho position is substantial enough that this compound is still formed as a significant minor product. The balance between these opposing factors—strong electronic activation at the ortho position versus significant steric hindrance—determines the final product ratio.

Quantitative Data: Isomer Distribution

The impact of steric hindrance is clearly illustrated when comparing the nitration of isopropylbenzene with that of toluene (methylbenzene). The smaller methyl group exerts less steric hindrance, resulting in a higher proportion of the ortho product.

| Alkylbenzene | Ortho Isomer (%) | Meta Isomer (%) | Para Isomer (%) | Para/Ortho Ratio |

| Toluene (Methylbenzene) | ~59% | ~4% | ~37% | ~0.63 |

| Isopropylbenzene | ~24% | ~5% | ~71% | ~2.96 |

Note: Isomer percentages can vary with reaction conditions. The data presented are representative values to illustrate the trend. The para/ortho ratio for isopropylbenzene is consistent with experimental findings where the ratio ranges from 2.50 to 3.06.[9]

The dramatic increase in the para/ortho ratio from toluene to isopropylbenzene underscores the critical role of steric hindrance in controlling regioselectivity in electrophilic aromatic substitution reactions.[5][8][9]

Part 3: Experimental Protocol

The following protocol outlines a standard laboratory procedure for the nitration of isopropylbenzene.

Materials and Reagents

-

Isopropylbenzene (Cumene)

-

Concentrated Sulfuric Acid (~98%)

-

Concentrated Nitric Acid (~70%)

-

Dichloromethane (CH₂Cl₂) or other suitable organic solvent

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Distilled Water

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ice-water bath

-

Separatory funnel

-

Round-bottom flask with magnetic stirrer

Safety Precaution: Concentrated nitric and sulfuric acids are extremely corrosive and strong oxidizing agents. Handle them with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.[4]

Step-by-Step Methodology

-

Preparation of the Nitrating Mixture:

-

In a clean, dry Erlenmeyer flask submerged in an ice-water bath, add 10 mL of concentrated sulfuric acid.

-

Slowly and with continuous stirring, add 10 mL of concentrated nitric acid dropwise to the sulfuric acid. Maintain the temperature of the mixture below 20°C during this addition. This exothermic process generates the nitronium ion.[10]

-

-

Reaction Setup:

-

In a separate round-bottom flask equipped with a magnetic stir bar, dissolve 5 mL of isopropylbenzene in 20 mL of dichloromethane.

-

Cool this solution in an ice-water bath.

-

-

Nitration Reaction:

-

Using a dropping funnel, add the prepared cold nitrating mixture dropwise to the stirred isopropylbenzene solution over a period of 20-30 minutes.[9]

-

Crucially, monitor the reaction temperature and maintain it below 10°C to minimize dinitration and side reactions.[10]

-

After the addition is complete, allow the mixture to stir vigorously in the ice bath for an additional 60 minutes to ensure the reaction goes to completion.[9]

-

-

Work-up and Isolation:

-

Carefully pour the reaction mixture over approximately 100 g of crushed ice in a beaker. This quenches the reaction and helps to separate the layers.

-

Transfer the entire mixture to a separatory funnel.

-

Separate the organic layer (bottom layer, as dichloromethane is denser than water).

-

Wash the organic layer successively with:

-

50 mL of cold distilled water

-

50 mL of saturated sodium bicarbonate solution (to neutralize any remaining acid; be cautious of gas evolution)

-

50 mL of distilled water

-

-

Dry the isolated organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent.

-

Remove the solvent (dichloromethane) using a rotary evaporator to yield the crude product mixture of nitroisopropylbenzene isomers.

-

-

Analysis:

-

The resulting product is a mixture of primarily 1-isopropyl-4-nitrobenzene and this compound.

-

The composition of the product mixture can be accurately determined using techniques such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or ¹H NMR Spectroscopy.[9]

-

Conclusion

The nitration of isopropylbenzene is a textbook example of electrophilic aromatic substitution that elegantly demonstrates the competing influences of electronic and steric effects. The electron-donating isopropyl group activates the aromatic ring and directs the incoming electrophile to the ortho and para positions. However, the steric bulk of the same group significantly hinders the approach to the ortho positions. This interplay results in the preferential formation of the para isomer, 1-isopropyl-4-nitrobenzene, while the electronically favored ortho isomer, this compound, is formed as a secondary product. A thorough understanding of these principles is indispensable for scientists engaged in synthetic chemistry, as it allows for the rational prediction and control of reaction outcomes in the development of complex molecular architectures.

References

-

Determination of the p/o-Isomer Product Ratios in Electrophilic Aromatic Nitration of Alkylbenzenes Using High Resolution ¹H NMR Spectroscopy. Journal of Chemical Education. [Link]

-

The electrophilic aromatic substitution of isopropylbenzene with FeBr3 and Br2 gives... Brainly.com. [Link]

-

Draw the complete mechanism for the nitration of isopropylbenzene shown below. Chegg. [Link]

-

Question 86, Part 3 - 5. Aromatic Hydrocarbons or Arenes, Chemistry MCQ. Brainly. [Link]

-

Explain the following observations: (1) The ortho-para ratio of... Filo. [Link]

-

Electrophilic aromatic substitution. Part 24. The nitration of isopropylbenzene... Journal of the Chemical Society, Perkin Transactions 2. [Link]

-

Regioselective nitration of cumene to 4-nitro cumene using nitric acid over solid acid catalyst. ResearchGate. [Link]

-

Understanding Ortho, Para, and Meta Directors. Master Organic Chemistry. [Link]

-

Nitration of Benzene. Chemistry Steps. [Link]

-

Nitration of Benzene Mechanism - Electrophilic Aromatic Substitution Reactions. YouTube. [Link]

-

Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]

-

Electrophilic Aromatic Substitution. University of Missouri–St. Louis. [Link]

-

Steric Effects on Electrophilic Aromatic Substitution Reactions. YouTube. [Link]

Sources

- 1. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]

- 2. youtube.com [youtube.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chm.uri.edu [chm.uri.edu]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. brainly.com [brainly.com]

- 7. brainly.in [brainly.in]

- 8. Explain the following observations: (1) The ortho-para ratio of the produ.. [askfilo.com]

- 9. pubs.sciepub.com [pubs.sciepub.com]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Isomers of Isopropylnitrobenzene and Their Formation

Abstract

This technical guide provides a comprehensive examination of the isomers of isopropylnitrobenzene, with a primary focus on their synthesis via the electrophilic nitration of cumene (isopropylbenzene). We will explore the underlying principles of electrophilic aromatic substitution, the directing effects of the isopropyl substituent, and the significant role of steric hindrance in determining isomer distribution. This document furnishes drug development professionals, researchers, and scientists with detailed reaction mechanisms, field-proven experimental protocols, and methods for isomer separation and characterization, ensuring a thorough understanding of the synthesis and properties of these important chemical intermediates.

Introduction: Isopropylnitrobenzene and Its Significance

Isopropylnitrobenzene exists as three distinct positional isomers: ortho (1-isopropyl-2-nitrobenzene), meta (1-isopropyl-3-nitrobenzene), and para (1-isopropyl-4-nitrobenzene). These nitroaromatic compounds are valuable precursors in the synthesis of a wide range of more complex molecules, including pharmaceuticals, agrochemicals, and dyes.[1][2] Their utility stems from the versatile chemistry of the nitro group, which can be readily reduced to form anilines—a foundational functional group in organic synthesis.[3] The specific isomer used is critical, as the substitution pattern on the aromatic ring dictates the final structure and, consequently, the biological activity or physical properties of the target molecule.

Understanding the controlled formation of these isomers is paramount. The primary route to their synthesis is the nitration of cumene, a classic example of an electrophilic aromatic substitution (EAS) reaction. The regioselectivity of this reaction—the preferential formation of certain isomers over others—is governed by the electronic and steric properties of the isopropyl group already present on the benzene ring.

Precursor Synthesis: The Formation of Cumene

Before delving into the nitration process, it is essential to understand the synthesis of the starting material, cumene (isopropylbenzene). Cumene is produced industrially on a massive scale via the Friedel-Crafts alkylation of benzene with propene.[4][5]

This reaction is typically catalyzed by a Lewis acid, such as AlCl₃, or a solid acid catalyst like phosphoric acid.[6][7] The catalyst polarizes the propene, generating an isopropyl carbocation (a secondary carbocation), which is a potent electrophile. Benzene, acting as the nucleophile, attacks this carbocation to form the alkylated product, cumene.[7][8] The stability of the secondary carbocation prevents rearrangement, leading to the clean formation of isopropylbenzene.[6][9]

Figure 1: Simplified workflow for the Friedel-Crafts alkylation of benzene to produce cumene.

The Nitration of Cumene: Mechanism and Isomer Formation

The core of isopropylnitrobenzene synthesis is the nitration of cumene, a quintessential electrophilic aromatic substitution (EAS) reaction. This process is typically achieved using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).[10][11]

The Three-Step Mechanism of Nitration

The reaction proceeds through a well-established three-step mechanism.[12]

-

Generation of the Electrophile: Sulfuric acid, being the stronger acid, protonates nitric acid. This protonated species then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).[11][12] This step is crucial as it generates the reactive species required for the substitution.

-

Nucleophilic Attack and Formation of the Sigma Complex: The π-electron system of the benzene ring in cumene acts as a nucleophile, attacking the nitronium ion. This disrupts the ring's aromaticity and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[12] This is the rate-determining step of the reaction.

-

Deprotonation and Restoration of Aromaticity: A weak base, typically the hydrogen sulfate ion (HSO₄⁻) or a water molecule, abstracts a proton from the carbon atom bearing the newly added nitro group.[12] The electrons from the C-H bond return to the ring, restoring its aromatic stability and yielding the final isopropylnitrobenzene product.

Figure 2: The three-step mechanism of electrophilic aromatic nitration.

Directing Effects of the Isopropyl Group

The isopropyl group is classified as an activating, ortho, para-directing group.[13][14][15] This means it increases the rate of electrophilic substitution relative to benzene and directs the incoming electrophile (the nitro group) primarily to the ortho (position 2) and para (position 4) positions. The meta isomer is formed in only minor quantities. This directing effect is a consequence of two key factors:

-

Electronic Effects: The isopropyl group is an electron-donating group (EDG) through the inductive effect and hyperconjugation. It pushes electron density into the benzene ring, making the ring more nucleophilic and thus more reactive towards electrophiles.[14] This donation of electron density preferentially stabilizes the carbocation intermediates formed during ortho and para attack, as shown by their resonance structures. The ortho and para sigma complexes each have a resonance contributor where the positive charge is located on the carbon directly attached to the isopropyl group, which is a highly stable tertiary carbocation. The meta intermediate lacks this stabilizing feature.[16]

-

Steric Effects (Steric Hindrance): While electronically favored, the ortho positions are spatially crowded by the bulky isopropyl group.[17][18][19] This steric hindrance makes it physically difficult for the incoming nitronium ion to approach and attack the ortho carbons.[20][21] Consequently, the para position, which is electronically activated but sterically unhindered, becomes the major site of substitution.

The interplay between these electronic and steric factors results in a product mixture where the para-isomer is dominant, the ortho-isomer is a minor product, and the meta-isomer is present in trace amounts.

Figure 3: Logical relationship showing how electronic and steric effects determine isomer distribution.

Quantitative Data and Isomer Properties

The precise ratio of isomers is highly dependent on reaction conditions. However, a typical distribution underscores the principles discussed.

Table 1: Properties of Isopropylnitrobenzene Isomers

| Property | ortho-isomer | meta-isomer | para-isomer |

| IUPAC Name | This compound | 1-Isopropyl-3-nitrobenzene | 1-Isopropyl-4-nitrobenzene[22] |

| CAS Number | 535-77-3 | 6526-74-5[23] | 1817-47-6[24][25] |

| Molecular Formula | C₉H₁₁NO₂ | C₉H₁₁NO₂ | C₉H₁₁NO₂ |

| Molecular Weight | 165.19 g/mol | 165.19 g/mol | 165.19 g/mol [25] |

| Appearance | - | - | Yellow-green liquid[24] |

Table 2: Typical Isomer Distribution in the Nitration of Cumene

| Isomer | Typical Yield (%) | Rationale |

| ortho | 15 - 30% | Electronically favored but sterically hindered. |

| meta | < 5% | Electronically disfavored. |

| para | 65 - 80% | Electronically favored and sterically accessible. |

Note: These percentages are illustrative and can vary based on specific reaction conditions such as temperature and acid concentration.[13]

Experimental Protocol: Laboratory-Scale Synthesis

This protocol outlines a standard procedure for the nitration of cumene. It is a self-validating system where the workup steps are designed to isolate and purify the product from the reaction medium.

Safety Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents. Handle with extreme care.

-

The reaction is exothermic; careful temperature control is critical to prevent runaway reactions and the formation of dinitrated byproducts.[26]

Reagents and Equipment

-

Cumene (Isopropylbenzene)

-

Concentrated Nitric Acid (~70%)

-

Concentrated Sulfuric Acid (~98%)

-

Dichloromethane (CH₂Cl₂) or other suitable organic solvent

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Erlenmeyer flasks, beakers, separating funnel, magnetic stirrer, ice bath, condenser.

Step-by-Step Methodology

-

Preparation of the Nitrating Mixture:

-

In a 125 mL Erlenmeyer flask, carefully add 10 mL of concentrated nitric acid.

-

Place the flask in an ice/water bath to cool.

-

Slowly and with constant stirring, add 10 mL of concentrated sulfuric acid to the nitric acid.[13] Caution: This mixing is highly exothermic. Add the sulfuric acid dropwise to maintain a low temperature. Keep the mixture in the ice bath.

-

-

Preparation of the Substrate Solution:

-

In a separate 250 mL Erlenmeyer flask, dissolve 10 mL of cumene in 25 mL of dichloromethane.

-

Place this flask on a magnetic stirrer and begin gentle stirring.

-

-

Nitration Reaction:

-

Using a dropping funnel or pipette, add the cold nitrating acid mixture to the stirring cumene solution in small portions.

-

Maintain the reaction temperature below 20°C using an ice bath. The rate of addition should be controlled to prevent the temperature from rising significantly.

-

After the addition is complete, allow the mixture to stir vigorously at room temperature for approximately 1 hour to ensure the reaction goes to completion.[13]

-

-

Workup and Isolation:

-

Carefully pour the reaction mixture into a beaker containing 100 mL of cold water.

-

Transfer the entire mixture to a separating funnel. Shake gently, venting frequently to release any pressure.

-

Allow the layers to separate. The lower layer is the organic phase containing the product dissolved in dichloromethane. Drain and collect this organic layer.

-

Wash the organic layer sequentially with:

-

50 mL of cold water.

-

50 mL of saturated sodium bicarbonate solution (to neutralize any remaining acid).[13] Caution: Vent frequently as CO₂ gas will be evolved.

-

Another 50 mL of cold water.

-

-

After the final wash, drain the organic layer into a clean, dry Erlenmeyer flask.

-

-

Drying and Solvent Removal:

-

Dry the organic layer by adding a small amount of anhydrous sodium sulfate. Swirl the flask; if the drying agent clumps together, add more until some remains free-flowing.

-

Decant or filter the dried organic solution to remove the drying agent.

-

Remove the dichloromethane solvent using a rotary evaporator. The remaining oil is the crude product mixture of isopropylnitrobenzene isomers.

-

Isomer Separation and Characterization

The crude product is a mixture of isomers with very similar boiling points, making simple distillation ineffective for separation.

-

Separation: High-performance liquid chromatography (HPLC) or gas chromatography (GC) are effective laboratory techniques for separating positional isomers.[27][28] On an industrial scale, selective reduction followed by acid-base extraction can be employed, where unhindered isomers are reduced to anilines and then separated from the unreacted hindered isomer.[29]

-

Characterization: The most powerful tool for identifying and quantifying the isomers in the product mixture is Nuclear Magnetic Resonance (NMR) spectroscopy. High-resolution ¹H NMR can distinguish between the ortho, meta, and para isomers based on the distinct chemical shifts and splitting patterns of the aromatic protons.[13] Integration of the respective signals allows for the precise determination of the isomer ratio in the crude product.

Conclusion

The formation of isopropylnitrobenzene isomers is a classic and illustrative example of electrophilic aromatic substitution, governed by a delicate balance of electronic activation and steric hindrance. The electron-donating isopropyl group strongly favors the formation of ortho and para products, while its significant bulk sterically disfavors the ortho position, leading to the para isomer as the major product. By carefully controlling reaction conditions as outlined in the provided protocol, the synthesis can be optimized. This guide provides the foundational knowledge and practical methodology necessary for researchers and professionals to effectively synthesize, understand, and utilize these important chemical intermediates in drug development and other advanced applications.

References

- Where does the electron go? The nature of ortho/para and meta group directing in electrophilic aromatic substitution.PubMed.

- Ortho Meta Para Directing Effects in EAS Reactions.Leah4Sci.

- Friedel-Crafts Alkylation of aromatic molecules.Unknown Source.

- Determination of the p/o-Isomer Product Ratios in Electrophilic Aromatic Nitration of Alkylbenzenes Using High Resolution ¹H NMR Spectroscopy.Unknown Source.

- Friedel–Crafts Alkylation.Chemistry Steps.

- Ortho, Para, Meta.Chemistry Steps.

- Ortho para meta positions.Unknown Source.

- Understanding Ortho, Para, and Meta Directors.Master Organic Chemistry.

- Reaction Mechanism of Friedel Crafts alkylation.Physics Wallah.

- Nitroaromatic Compounds, from Synthesis to Biodegradation.PMC - NIH.

- Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives.MDPI.

- Nitro compound.Wikipedia.

- Friedel-Crafts alkylation | Aromatic Compounds | Organic chemistry.Khan Academy.

- 1-ISOPROPYL-4-NITROBENZENE 1817-47-6 wiki.Guidechem.

- Recent Advances in the Synthesis of Aromatic Nitro Compounds.ResearchGate.

- Method for preparing aromatic nitro compounds and amines.Google Patents.

- Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution.YouTube.

- Electrophilic aromatic substitution. Part 24. The nitration of isopropylbenzene, 2- and 4-isopropyltoluene, 1-chloro-4-isopropylbenzene, 4-isopropylanisole, and 2-bromotoluene: nitrodeisopropylation.Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).

- 1-ISOPROPYL-4-NITROBENZENE | 1817-47-6.ChemicalBook.

- Aromatic Nitration.BYJU'S.

- Cumene process.Wikipedia.

- 3-Isopropylnitrobenzene 196818-49-2 wiki.Guidechem.

- Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution.Master Organic Chemistry.

- Electric Hindrance and Precursor Complexes in the Regiochemistry of Some Nitrations.Journal of Chemical Education - ACS Publications.

- Steric Hindrance Effect | Definition, Factors & Examples.Study.com.

- Mechanism of Nitration: Electrophilic Substitution Reaction.YouTube.

- 4-Isopropylnitrobenzene.PubChem.

- Nitration of Aromatic Hydrocarbons Preparation of Nitrobenzene.Unknown Source.

- Exploring the Reaction Mechanism of Menke Nitration.RCS Research Chemistry Services.

- 1-ISOPROPYL-3-NITROBENZENE | 6526-74-5.ChemicalBook.

- A process for separating nitration isomers of substituted benzene compounds.Google Patents.

- Steric hindrance | Substitution and elimination reactions | Organic chemistry.Khan Academy.

- Preparation of Nitrobenzene (Nitration of benzene).Unknown Source.

- The nitration of mono-alkylbenzenes conformational analysis and steric hindrance: Part V: Mechanistic aspects.ResearchGate.

- Steric effects.Wikipedia.

- Nitration Lab.YouTube.

- Synthesis of Substituted Benzenes.YouTube.

- The Science and Strategy Behind Isomer Separation: Advancements in Chromatography for Precision Purification (Isomerism Part 1).Rotachrom Technologies.

- separation of positional isomers.Chromatography Forum.

- Method for separating diisopropylbenzene isomer mixture.Google Patents.

- Nitrobenzene Isomers.ResearchGate.

Sources

- 1. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. science-revision.co.uk [science-revision.co.uk]

- 5. Cumene process - Wikipedia [en.wikipedia.org]

- 6. Friedel-Crafts Alkylation - Chemistry Steps [chemistrysteps.com]

- 7. Friedel Crafts alkylation | Reaction Mechanism of Friedel Crafts alkylation [pw.live]

- 8. youtube.com [youtube.com]

- 9. m.youtube.com [m.youtube.com]

- 10. byjus.com [byjus.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. youtube.com [youtube.com]

- 13. pubs.sciepub.com [pubs.sciepub.com]

- 14. Ortho, Para, Meta - Chemistry Steps [chemistrysteps.com]

- 15. pw.live [pw.live]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. study.com [study.com]

- 18. m.youtube.com [m.youtube.com]

- 19. Steric effects - Wikipedia [en.wikipedia.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. researchgate.net [researchgate.net]

- 22. 4-Isopropylnitrobenzene | C9H11NO2 | CID 15749 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 23. 1-ISOPROPYL-3-NITROBENZENE | 6526-74-5 [chemicalbook.com]

- 24. Page loading... [guidechem.com]

- 25. 1-ISOPROPYL-4-NITROBENZENE | 1817-47-6 [chemicalbook.com]

- 26. uobabylon.edu.iq [uobabylon.edu.iq]

- 27. The Science and Strategy Behind Isomer Separation | RotaChrom [rotachrom.com]

- 28. separation of positional isomers - Chromatography Forum [chromforum.org]

- 29. EP0155441A1 - A process for separating nitration isomers of substituted benzene compounds - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Health and Safety of 1-Isopropyl-2-nitrobenzene

Prepared for: Researchers, Scientists, and Drug Development Professionals